
Bovine ubiquitin(59-74)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, which is a small regulatory protein found in almost all eukaryotic cells. Ubiquitin plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair. The hexadecapeptide form consists of 16 amino acids and retains some of the functional properties of the full-length ubiquitin protein.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ubiquitin hexadecapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods: Industrial production of ubiquitin hexadecapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions: Bovine ubiquitin(59-74) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Mutagenesis reagents like N-methyl-N’-nitro-N-nitrosoguanidine (MNNG).
Major Products:
Oxidation: Oxidized forms of methionine (methionine sulfoxide) and cysteine (cysteine sulfenic acid).
Reduction: Free thiol forms of cysteine residues.
Substitution: Peptide variants with altered amino acid sequences.
科学研究应用
Bovine ubiquitin(59-74) has a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a substrate for ubiquitin-related enzymes.
Medicine: Explored for its potential in drug development, particularly in targeting the ubiquitin-proteasome system for cancer therapy.
Industry: Utilized in the development of biochemical assays and as a standard in mass spectrometry.
作用机制
The mechanism of action of ubiquitin hexadecapeptide involves its interaction with various molecular targets, including ubiquitin ligases, deubiquitinases, and proteasomes. The peptide can mimic the full-length ubiquitin protein, binding to these enzymes and influencing their activity. This interaction can lead to the modulation of protein degradation pathways, affecting cellular processes such as cell cycle progression and apoptosis.
相似化合物的比较
Ubiquitin: The full-length protein from which the hexadecapeptide is derived.
SUMO (Small Ubiquitin-like Modifier): Another ubiquitin-like protein involved in post-translational modification.
NEDD8 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 8): A ubiquitin-like protein that modifies cullin proteins.
Uniqueness: Bovine ubiquitin(59-74) is unique in its ability to retain some functional properties of the full-length ubiquitin protein while being significantly smaller. This makes it a valuable tool for studying the ubiquitin-proteasome system and developing therapeutic agents targeting this pathway.
属性
CAS 编号 |
67829-15-6 |
|---|---|
分子式 |
C89H151N27O24 |
分子量 |
1983.3 g/mol |
IUPAC 名称 |
(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid |
InChI |
InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1 |
InChI 键 |
VPVUGURSBQEGQF-SRPDXHETSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
同义词 |
ovine ubiquitin(59-74) H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH ubiquitin hexadecapeptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
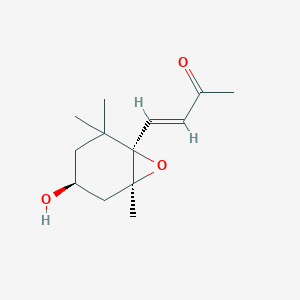
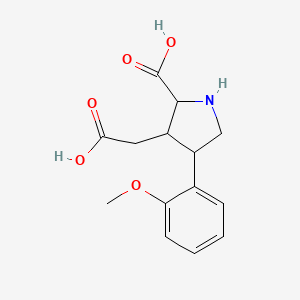
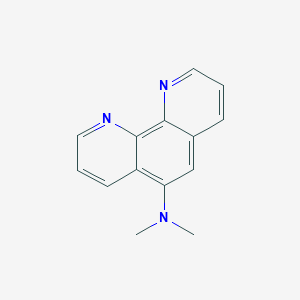

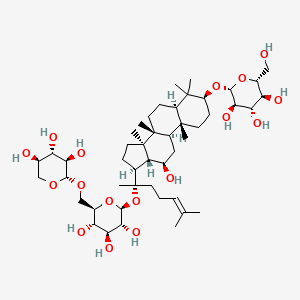
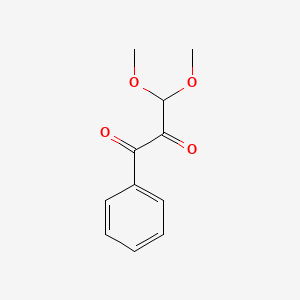
![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)
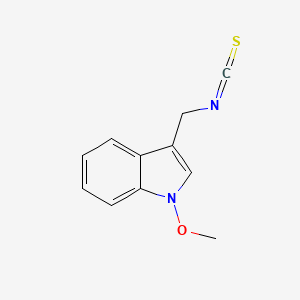
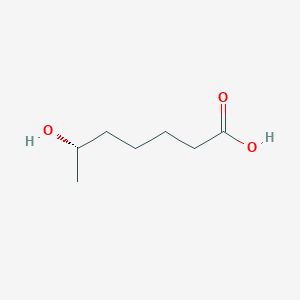

![(5S,6S)-6-amino-5-[(1-carboxyethenyl)oxy]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B1256560.png)

![3-(3,4-dihydroxyphenyl)-N-[3-({4-[3-(3,4-dihydroxyphenyl)propanamido]butyl}amino)propyl]propanamide](/img/structure/B1256564.png)
